rel-(4aS,7aS)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid
CAS No.: 2411180-52-2
Cat. No.: VC6933959
Molecular Formula: C13H21NO5
Molecular Weight: 271.313
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2411180-52-2 |
|---|---|
| Molecular Formula | C13H21NO5 |
| Molecular Weight | 271.313 |
| IUPAC Name | (4aS,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylic acid |
| Standard InChI | InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-9-5-4-6-18-13(9,8-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-,13+/m0/s1 |
| Standard InChI Key | FEQHMAVMUQFPOZ-TVQRCGJNSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2CCCOC2(C1)C(=O)O |
Introduction
Structural Characteristics and Molecular Configuration
Core Architecture
The compound features a bicyclic framework comprising a hexahydropyrano ring fused to a pyrrole moiety. The pyrano ring adopts a chair-like conformation, while the pyrrole component contributes aromaticity and nitrogen-based reactivity. The stereochemistry is explicitly defined by the (4aS,7aS) configuration, which dictates spatial arrangements critical for molecular interactions.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| CAS Registry Number | 2411180-52-2 |
| Molecular Formula | C₁₃H₂₁NO₅ |
| Molecular Weight | 271.31 g/mol |
| Stereochemistry | rel-(4aS,7aS) |
| Functional Groups | Boc-protected amine, Carboxylic acid |
Stereochemical Significance
The rel-(4aS,7aS) designation indicates a relative configuration where the pyrano and pyrrole rings adopt specific axial and equatorial orientations. This configuration influences hydrogen-bonding capabilities and chiral recognition in biological systems. Computational modeling suggests that the 7aS-carboxylic acid group occupies an axial position, enhancing its accessibility for intermolecular interactions.
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis typically involves a multi-step sequence starting from pyrrolidine derivatives. A common route includes:
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Ring-Closing Metathesis: Formation of the pyrano ring using Grubbs catalyst under inert conditions.
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Boc Protection: Introduction of the tert-butoxycarbonyl group via reaction with di-tert-butyl dicarbonate in tetrahydrofuran.
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Oxidation: Selective oxidation of a hydroxymethyl intermediate to the carboxylic acid using Jones reagent.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ring closure | Grubbs II, CH₂Cl₂, 40°C | 78 |
| Boc protection | (Boc)₂O, DMAP, THF | 92 |
| Oxidation | CrO₃, H₂SO₄, Acetone, 0°C | 65 |
Reactivity Profile
The carboxylic acid group enables diverse transformations:
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Esterification: Reacts with alcohols under Steglich conditions (DCC, DMAP) to form esters.
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Amide Coupling: Forms stable amides with primary amines via EDC/HOBt activation.
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Deprotection: The Boc group is cleaved under acidic conditions (HCl in dioxane) to yield a free amine.
Biological Activity and Mechanistic Insights
Putative Mechanism of Action
The carboxylic acid moiety likely chelates metal ions in enzyme active sites, while the Boc group modulates lipophilicity and membrane permeability. Molecular dynamics simulations suggest that the (4aS,7aS) configuration optimizes binding to hydrophobic pockets in target proteins.
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